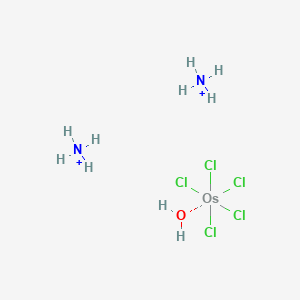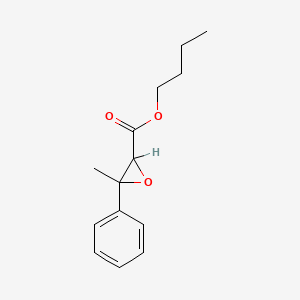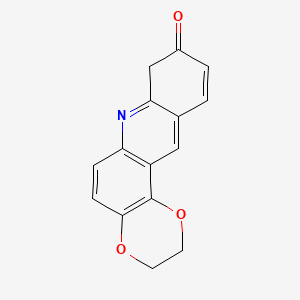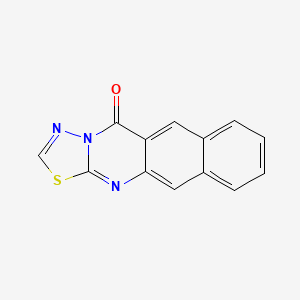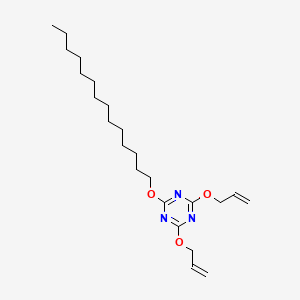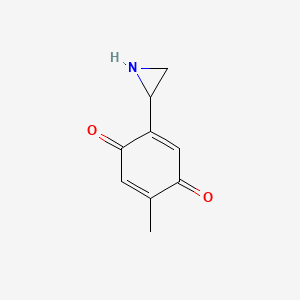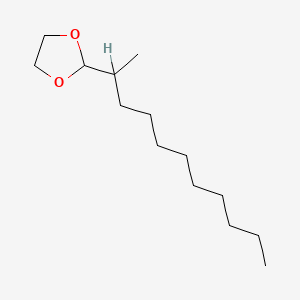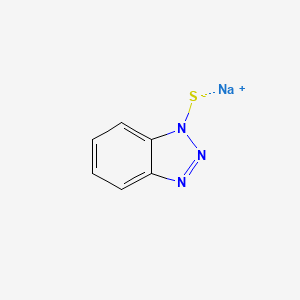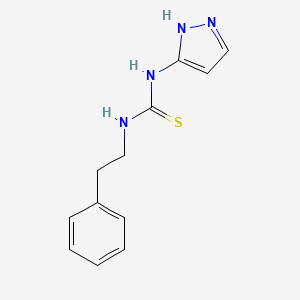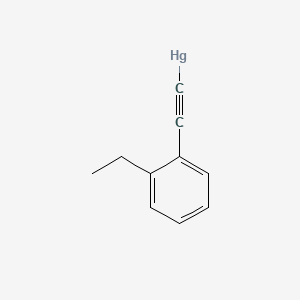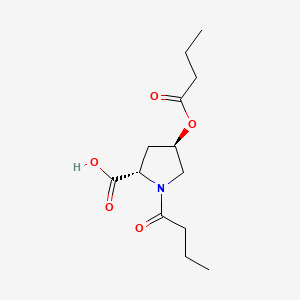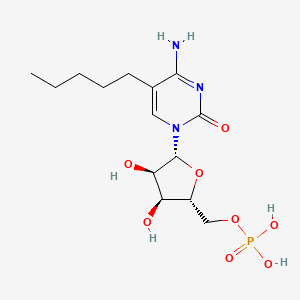
5-n-Pentylcytidine 5'-monophosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-n-Pentylcytidine 5’-monophosphate: is a nucleoside monophosphate that consists of a cytidine molecule attached to a pentyl group at the 5’ position and a phosphate group. This compound is a derivative of cytidine, a pyrimidine nucleoside, and is involved in various biochemical processes. It is of interest in both biochemical research and potential therapeutic applications due to its unique structure and properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-n-Pentylcytidine 5’-monophosphate typically involves the phosphorylation of 5-n-Pentylcytidine. This can be achieved through enzymatic or chemical phosphorylation methods. Enzymatic methods often use nucleoside kinases, such as deoxycytidine kinase, in the presence of a phosphate donor like guanosine 5’-triphosphate. Chemical phosphorylation can be performed using phosphorylating agents under controlled conditions.
Industrial Production Methods: Industrial production of nucleoside monophosphates, including 5-n-Pentylcytidine 5’-monophosphate, often employs biotechnological approaches. Engineered strains of Escherichia coli can be used to produce high yields of nucleoside monophosphates through fermentation processes. These strains are modified to overexpress specific enzymes and pathways that enhance the production of the desired compound .
化学反应分析
Types of Reactions: 5-n-Pentylcytidine 5’-monophosphate can undergo various chemical reactions, including:
Oxidation: This reaction can be catalyzed by oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the pentyl group or the phosphate group, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
科学研究应用
5-n-Pentylcytidine 5’-monophosphate has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other nucleoside derivatives and as a model compound for studying nucleoside chemistry.
Biology: The compound is studied for its role in nucleic acid metabolism and its potential effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antiviral or anticancer agent.
作用机制
The mechanism of action of 5-n-Pentylcytidine 5’-monophosphate involves its incorporation into nucleic acids or its interaction with specific enzymes. It can act as a substrate for nucleoside kinases, leading to the formation of nucleoside triphosphates, which are essential for DNA and RNA synthesis. Additionally, it may inhibit certain enzymes involved in nucleic acid metabolism, thereby affecting cellular processes .
相似化合物的比较
Cytidine 5’-monophosphate: A nucleoside monophosphate with a cytidine base and a phosphate group.
Deoxycytidine 5’-monophosphate: Similar to cytidine 5’-monophosphate but lacks an oxygen atom at the 2’ position of the ribose.
Uridine 5’-monophosphate: A nucleoside monophosphate with a uridine base and a phosphate group.
Uniqueness: 5-n-Pentylcytidine 5’-monophosphate is unique due to the presence of the pentyl group at the 5’ position, which can influence its chemical properties and biological activity. This modification may enhance its stability, alter its interaction with enzymes, and potentially improve its therapeutic efficacy compared to other nucleoside monophosphates .
属性
CAS 编号 |
117309-84-9 |
|---|---|
分子式 |
C14H24N3O8P |
分子量 |
393.33 g/mol |
IUPAC 名称 |
[(2R,3S,4R,5R)-5-(4-amino-2-oxo-5-pentylpyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C14H24N3O8P/c1-2-3-4-5-8-6-17(14(20)16-12(8)15)13-11(19)10(18)9(25-13)7-24-26(21,22)23/h6,9-11,13,18-19H,2-5,7H2,1H3,(H2,15,16,20)(H2,21,22,23)/t9-,10-,11-,13-/m1/s1 |
InChI 键 |
UITOCKSZYCTCPL-PRULPYPASA-N |
手性 SMILES |
CCCCCC1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O |
规范 SMILES |
CCCCCC1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




